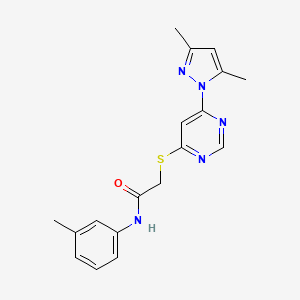![molecular formula C25H26N4O3S B2429521 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683770-06-1](/img/structure/B2429521.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic compound that is known for its wide range of therapeutic applications . This compound is a part of a class of compounds that have been synthesized as allosteric activators of human glucokinase . These compounds have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of ortho-phenylenediamines with benzaldehydes . In the case of “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide”, it is likely that a similar process was used, although the specific synthesis process is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” is characterized by the presence of a benzimidazole moiety . This moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds .
Aplicaciones Científicas De Investigación
Antisecretory and Antitumor Applications
Antisecretory Activity
Benzimidazole derivatives, including those with sulfonamide groups, have been explored for their potential as H+/K+-ATPase inhibitors, impacting gastric acid secretion. Such compounds are synthesized to possess high stability under neutral physiological conditions, rapidly rearranging at low pH to active forms, indicating potential for treating conditions like acid reflux or peptic ulcers (R. Ife et al., 1989).
Antitumor Effects
Certain benzimidazole derivatives have shown promising antitumor effects due to their bioactivities. For instance, the synthesis and process improvement of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide reveal its potential as an antitumor agent, suggesting similar compounds could have applications in cancer research or treatment (H. Bin, 2015).
Antimicrobial and Anticancer Evaluation
Antimicrobial Activity
Synthesized benzimidazole derivatives have been evaluated for their antimicrobial activity against various pathogens. Compounds like N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Ritchu Sethi et al., 2016).
Anticancer Activity
The synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides have been explored, indicating their potential as selective class III agents for treating arrhythmias. This suggests a broader application in developing compounds for cardiovascular conditions and possibly cancer, where such pathways might be relevant (T. K. Morgan et al., 1990).
Green Synthesis and Molecular Docking Studies
Green Synthesis
Research into the green, one-pot, solvent-free synthesis of tetrasubstituted imidazoles using Brønsted acidic ionic liquid showcases an environmentally friendly approach to synthesizing compounds that could have pharmacological applications, including those related to benzimidazole derivatives (A. Davoodnia et al., 2010).
Molecular Docking Studies
N-Benzimidazol-1-yl-methyl-benzamide derivatives have been evaluated through molecular docking studies for their antimicrobial potential. Such studies help in understanding the interaction of these compounds with microbial proteins, paving the way for the design of more effective antimicrobial and anticancer agents (S. Arora et al., 2016).
Direcciones Futuras
The future directions for research on “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” and similar compounds likely involve further exploration of their therapeutic potential, particularly in relation to diseases like type-2 diabetes . The development of new drugs that overcome the problems of antimicrobial resistance is also a key area of focus .
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-3-4-16-29(2)33(31,32)21-14-12-18(13-15-21)25(30)26-20-9-7-8-19(17-20)24-27-22-10-5-6-11-23(22)28-24/h5-15,17H,3-4,16H2,1-2H3,(H,26,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCGCVQFFRVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

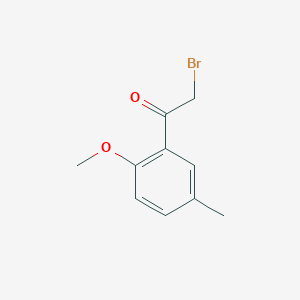
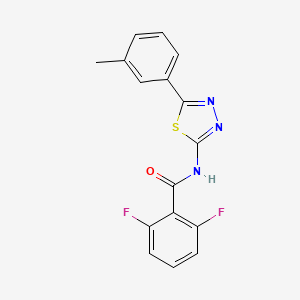
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2429440.png)
![9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2429441.png)
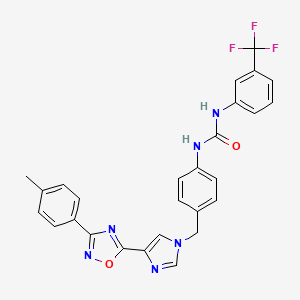
![2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2429445.png)
![2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide](/img/structure/B2429447.png)
![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)
![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2429452.png)
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2429453.png)
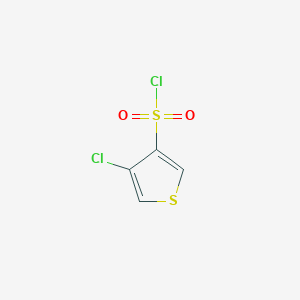
![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)
